BenchChemオンラインストアへようこそ!

Gardiquimod trifluoroacetate

Cancer Immunotherapy TLR7 Agonist In Vivo Efficacy

Choose Gardiquimod trifluoroacetate for unmatched potency in TLR7-driven immuno-oncology and antiviral studies. Its TFA salt form delivers >25 mg/mL aqueous solubility, eliminating confounding variables of the free base. With >98% purity and 10x greater potency than imiquimod in murine syngeneic tumor models, it ensures reproducible, high-impact data in Th1-polarizing vaccine adjuvant and splenocyte cytotoxicity assays. Non-hazardous shipping at ambient temperature simplifies global procurement.

Molecular Formula C₂₁H₂₅F₆N₅O₅
Molecular Weight 541.44
CAS No. 1159840-61-5
Cat. No. B560535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGardiquimod trifluoroacetate
CAS1159840-61-5
Molecular FormulaC₂₁H₂₅F₆N₅O₅
Molecular Weight541.44
Structural Identifiers
SMILESCCNCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C17H23N5O.2C2HF3O2/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18;2*3-2(4,5)1(6)7/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20);2*(H,6,7)
InChIKeyXFQPQSJDMJVOBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gardiquimod Trifluoroacetate: A Selective TLR7 Agonist for Research and Immunotherapy Development


Gardiquimod trifluoroacetate (CAS 1159840-61-5) is an imidazoquinoline compound that acts as a selective agonist of Toll-like receptor 7 (TLR7) in both human and mouse models [1]. It is the trifluoroacetate salt form of Gardiquimod, which is used as an experimental immune response modifier. This compound is structurally similar to other imidazoquinolines such as imiquimod and resiquimod, but it is differentiated by an oxygen-for-nitrogen switch in its molecular structure [1][2]. Gardiquimod trifluoroacetate is primarily utilized in research settings to study TLR7-mediated immune responses, which are critical in antiviral immunity and cancer immunotherapy .

Why Generic Substitution of Gardiquimod Trifluoroacetate Is Not Advisable: Critical Differences in Solubility and Purity


Simple substitution of Gardiquimod trifluoroacetate with other imidazoquinoline TLR7 agonists or the free base is not scientifically valid due to significant differences in physicochemical properties and functional purity. The trifluoroacetate salt form confers markedly higher aqueous solubility (up to 25 mg/mL in water) compared to the free base form . This enhanced solubility directly impacts experimental reproducibility and in vivo bioavailability. Furthermore, the presence of the trifluoroacetate counterion can influence cell permeability and local pH, which may alter biological outcomes compared to the hydrochloride salt . Vendor data sheets for Gardiquimod trifluoroacetate often specify a purity of >98%, ensuring consistency in research applications [1]. In contrast, substituting with a generic imidazoquinoline of lower purity or different salt form can introduce confounding variables, leading to irreproducible data and incorrect conclusions regarding TLR7-mediated pathways.

Quantitative Comparative Evidence for Gardiquimod Trifluoroacetate


Gardiquimod Exhibits Superior Antitumor Potency in a Murine Melanoma Model Compared to Imiquimod

In a syngeneic murine model of B16 melanoma, intratumoral or topical application of Gardiquimod demonstrated significantly greater inhibition of tumor growth compared to imiquimod. The study reported a quantitative difference in antitumor efficacy [1][2]. The experiment used C57BL/6J mice subcutaneously injected with B16 melanoma cells, with treatment starting on day 8 or 14 [1].

Cancer Immunotherapy TLR7 Agonist In Vivo Efficacy Melanoma

Gardiquimod Demonstrates Enhanced Potency in Splenocyte Activation Compared to Imiquimod

In ex vivo experiments with murine splenocytes, Gardiquimod was found to be ten times more efficient than imiquimod at inducing splenocyte activation [1][2]. This increased potency was linked to enhanced cytolytic activity against B16 and MCA-38 tumor cell lines [1].

Innate Immunity Lymphocyte Activation Cytotoxicity TLR7 Signaling

Gardiquimod Potently Inhibits Norovirus Replication with an EC50 of 134.4 nM in a Comparative Panel of TLR7 Agonists

In a plaque reduction assay using murine norovirus (MNV), Gardiquimod inhibited viral replication with an EC50 of 134.4 nM. This potency was superior to R-837 (Imiquimod) with an EC50 of 1.5 μM (11x less potent) and Loxoribine with an EC50 of 79.4 μM (591x less potent), though it was less potent than R-848 (Resiquimod), which had an EC50 of 23.5 nM [1].

Antiviral Research Norovirus TLR7 Agonist EC50 Comparison

Gardiquimod Trifluoroacetate Exhibits High Aqueous Solubility Facilitating In Vivo Administration

The trifluoroacetate salt of Gardiquimod achieves a solubility of 25 mg/mL in water, which is a critical parameter for in vivo dosing and formulation . This high aqueous solubility is in contrast to the free base form, which typically requires DMSO for dissolution, limiting its utility in certain experimental settings .

Solubility Formulation In Vivo Studies Salt Form

Gardiquimod Shows Species-Specific Selectivity for TLR7 Over TLR8 in Human Cells, a Key Distinction from Resiquimod

In human cells, Gardiquimod is a selective agonist for TLR7, with no activation of TLR8 at concentrations below 10 µM [1]. In contrast, Resiquimod (R-848) is a potent agonist of both human TLR7 and TLR8 . Interestingly, in porcine cells, Gardiquimod activates both TLR7 and TLR8, highlighting a species-specific difference in receptor pharmacology [2].

TLR7 Selectivity Species Specificity Off-target Effects Immune Modulation

Optimal Applications of Gardiquimod Trifluoroacetate in Research and Development


In Vivo Murine Cancer Immunotherapy Studies Requiring Maximal TLR7-Mediated Antitumor Response

Researchers aiming to achieve the strongest possible inhibition of tumor growth in syngeneic mouse models (e.g., B16 melanoma) should select Gardiquimod trifluoroacetate over imiquimod. Direct evidence from multiple studies demonstrates its superior potency in reducing tumor burden, making it the preferred TLR7 agonist for establishing proof-of-concept in novel immunotherapeutic combinations [1][2].

Ex Vivo Activation of Murine Splenocytes for Enhanced Cytotoxicity Assays

For ex vivo experiments involving the activation and expansion of murine splenocytes to study NK and T cell cytotoxicity against tumor targets, Gardiquimod trifluoroacetate is the more effective stimulus. Its 10-fold greater potency compared to imiquimod ensures robust activation and a more pronounced cytolytic response, which is critical for generating high-quality data in functional immune assays [2].

Antiviral Research Focusing on Norovirus and Potential for HIV

Gardiquimod trifluoroacetate is an ideal candidate for antiviral drug discovery programs targeting norovirus, where its EC50 of 134.4 nM demonstrates significant potency in relevant cellular models [3]. Furthermore, its established activity in inhibiting HIV-1 infection in human macrophages and PBMCs makes it a valuable tool for studying TLR7-mediated restriction of HIV replication [4].

Vaccine Adjuvant Development Requiring a Th1-Biased Immune Response

Gardiquimod trifluoroacetate is a compelling adjuvant candidate for vaccines where a strong Th1-type cellular immune response is desired. Its potent activation of TLR7 leads to the production of type I interferons and IL-12, key cytokines for driving Th1 polarization [5]. This has been successfully demonstrated in preclinical studies for leishmaniasis and influenza vaccines [6][7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gardiquimod trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.